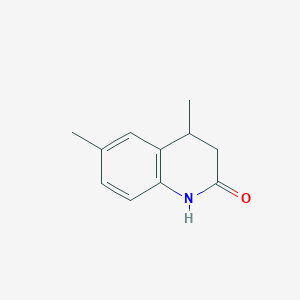
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone
Vue d'ensemble
Description
4,6-Dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as DMQ, is a heterocyclic compound that has attracted significant attention in the scientific community due to its diverse biological activities. DMQ is a structural analog of quinoline, which is a well-known pharmacophore that has been extensively studied for its therapeutic potential. The unique structural features of DMQ make it an attractive target for drug discovery and development.
Applications De Recherche Scientifique
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has also been studied for its potential as a neuroprotective agent and a modulator of the immune system. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for anticancer drug development. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has been shown to inhibit the replication of several viruses, including HIV, making it a potential candidate for the development of new antiviral drugs.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has also been shown to inhibit the activity of certain enzymes, including topoisomerases and kinases, which may contribute to its antimicrobial and antiviral activity.
Biochemical and Physiological Effects:
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has been shown to have a range of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and immune function. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective and anti-inflammatory effects. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has also been shown to modulate the activity of immune cells, such as T cells and macrophages, which may contribute to its immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has several advantages for lab experiments, including its relatively simple synthesis, low toxicity, and diverse biological activities. 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone has some limitations, including its low solubility in water and its potential for non-specific binding to proteins and other biomolecules.
Orientations Futures
There are several future directions for research on 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone, including the development of new synthetic methods, the identification of new biological targets, and the optimization of its pharmacological properties. One potential direction for research is the development of 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone analogs with improved solubility and selectivity for specific biological targets. Another potential direction is the identification of new biological targets for 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone, which may lead to the discovery of new therapeutic applications. Finally, the optimization of the pharmacological properties of 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone, such as its bioavailability and pharmacokinetics, may lead to the development of new drugs for the treatment of cancer, infectious diseases, and other conditions.
Propriétés
IUPAC Name |
4,6-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-5,8H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYHLNDDRIMSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



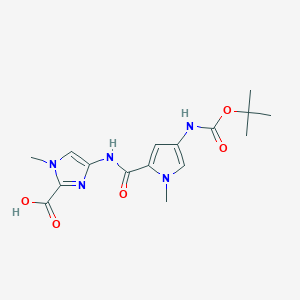
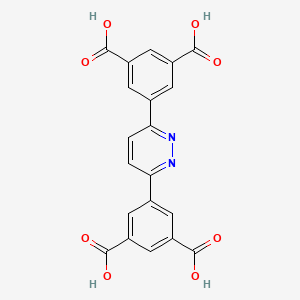



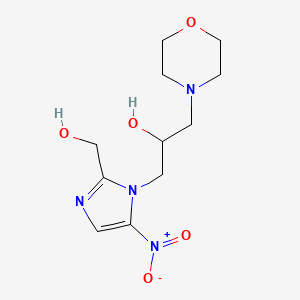
![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B3324170.png)

![N-[(11bS)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide triethylamine adduct](/img/structure/B3324177.png)
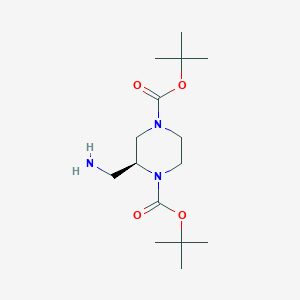

![5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde](/img/structure/B3324201.png)
![2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3324202.png)
